5-Methyl-5a,10a-dihydrophenazin-1-one
Description
5-Methyl-5a,10a-dihydrophenazin-1-one is a dihydro derivative of the phenazine scaffold, characterized by partial saturation of the aromatic ring system. Its structure includes a methyl group at the 5-position and a ketone group at the 1-position (Figure 1). This compound shares structural similarities with pyocyanin (5-methylphenazin-1(5H)-one, C13H10N2O), a naturally occurring phenazine metabolite produced by Pseudomonas aeruginosa .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-5a,10a-dihydrophenazin-1-one |
InChI |
InChI=1S/C13H12N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8,10,13H,1H3 |
InChI Key |
LWOJMIHRDPNBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=CC=CC2=NC3C1=CC=CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5a,10a-dihydrophenazin-1-one typically involves the reduction of phenazine derivatives. One common method is the catalytic hydrogenation of 5-Methylphenazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5a,10a-dihydrophenazin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenazine-1,6-dione.
Reduction: 5-Methyl-5,10-dihydrophenazine.
Substitution: Halogenated phenazine derivatives.
Scientific Research Applications
5-Methyl-5a,10a-dihydrophenazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5a,10a-dihydrophenazin-1-one involves its interaction with biological molecules. It can intercalate into DNA, disrupting the replication process. Additionally, it can generate reactive oxygen species (ROS) leading to oxidative stress in microbial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Comparison with 5-Methylphenazin-1(5H)-one (Pyocyanin)
Structural Differences :
- Aromaticity : Pyocyanin (C13H10N2O) is fully aromatic, whereas the dihydro modification in 5-methyl-5a,10a-dihydrophenazin-1-one introduces two additional hydrogens, reducing conjugation (Figure 1).
- Substituents : Both compounds feature a methyl group at the 5-position, but the dihydro derivative lacks the extended π-system, which may influence electron transport capabilities.
Functional Implications :
Table 1: Key Structural and Functional Differences
| Property | This compound | Pyocyanin (5-Methylphenazin-1(5H)-one) |
|---|---|---|
| Aromatic System | Partially saturated (dihydro) | Fully aromatic |
| Molecular Formula | C13H12N2O* | C13H10N2O |
| Redox Activity | Likely reduced | High |
| Stability | Potentially higher | Moderate |
*Inferred from dihydro modification.
Comparison with Hydroxyphenazine Dioxides
Structural Differences :
- Substituents : 2-Hydroxyphenazine 5,10-dioxide (C12H8N2O3) features hydroxyl and dioxide groups, which are electron-withdrawing, whereas the methyl group in this compound is electron-donating .
- Synthesis : Hydroxyphenazine dioxides are synthesized via reactions of dihydroxybenzenes with precursor compounds, whereas dihydro derivatives may require selective hydrogenation steps.
Functional Implications :
Comparison with Azaphenothiazines
Structural Differences :
- Heteroatom Substitution: Azaphenothiazines (e.g., 10H-2,7-diazaphenothiazine) replace carbon atoms in the phenothiazine core with nitrogen, altering electronic properties . In contrast, this compound retains an all-carbon backbone.
- Substituent Complexity: Azaphenothiazines often feature bulky N-alkyl/aryl groups (e.g., 3-dimethylaminopropyl), while the dihydro compound has a simple methyl substituent.
Functional Implications :
- Azaphenothiazines exhibit diverse biological activities, including antimicrobial and anticancer effects, attributed to their nitrogen-rich frameworks . The dihydro compound’s simpler structure may limit its pharmacological versatility but improve synthetic accessibility.
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